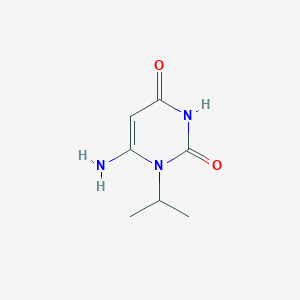

1-Isopropyl-6-aminouracil

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-propan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4(2)10-5(8)3-6(11)9-7(10)12/h3-4H,8H2,1-2H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKNOPHMINZLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=O)NC1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Isopropyl 6 Aminouracil

Nucleophilic and Electrophilic Reactivity of the Uracil (B121893) Core

The uracil ring within 1-isopropyl-6-aminouracil possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a wide array of chemical transformations. masterorganicchemistry.comyoutube.com The electron-rich nature of the ring, enhanced by the amino group, predisposes it to attack by electrophiles, while the carbonyl groups can act as sites for nucleophilic attack.

Reactivity at the C-5 Position

The C-5 position of the uracil ring in 6-aminouracil (B15529) derivatives is particularly activated towards electrophilic substitution. This heightened reactivity is a direct consequence of the electron-donating mesomeric effect of the 6-amino group, which increases the nucleophilicity of the C-5 carbon. semanticscholar.org This makes it a prime target for a variety of electrophilic reagents.

Key reactions occurring at the C-5 position include:

Halogenation: Bromination of 6-aminouracils, such as 6-amino-1-phenyluracil, readily occurs at the C-5 position in the presence of bromine in acetic acid with sodium acetate (B1210297). This reaction proceeds to yield the corresponding 5-bromo derivative. juniperpublishers.com

Michael Addition: The activated C-5 carbon can act as a Michael donor, participating in conjugate additions to α,β-unsaturated carbonyl compounds. For instance, the reaction of 6-aminouracils with maleimides can proceed via an initial Michael addition at the C-5 position. juniperpublishers.comnih.gov

Condensation with Aldehydes: While condensation reactions can also occur at the 6-amino group, many reports indicate that the reaction between 6-aminouracils and aldehydes preferentially takes place at the C-5 position. semanticscholar.org This is attributed to the enhanced nucleophilicity of this carbon due to the electronic contribution of the amino group. semanticscholar.org

Azo Coupling: The C-5 position can be functionalized through azo coupling reactions. For example, 6-aminouracil can be reacted with diazonium salts to introduce an azo group at this position. nih.gov

The reactivity at the C-5 position is a cornerstone of the synthetic utility of 6-aminouracil derivatives, providing a straightforward method for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reactivity of the 6-Amino Group

The 6-amino group in this compound is a key nucleophilic center, readily participating in reactions with a variety of electrophiles. Its reactivity is a defining characteristic of this class of compounds and is fundamental to many of its synthetic applications.

Acylation: The amino group can be acylated by reacting with acylating agents such as acid chlorides or anhydrides. For example, the reaction of 6-aminouracil with 2,4-dimethoxybenzoyl chloride in the presence of a piperidine (B6355638) catalyst results in the formation of the corresponding N-acylated product. scirp.org

Reaction with Isocyanates: The 6-amino group reacts with isocyanates to form urea (B33335) derivatives. This reaction is a common strategy for elaborating the structure of 6-aminouracils.

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). Although condensation at the C-5 position is often favored, reactions at the amino group can occur under specific conditions. semanticscholar.org

Nucleophilic Addition: The 6-amino group can act as a nucleophile in addition reactions. For instance, in reactions with maleimides, addition of the amino group to the double bond can occur, competing with the addition at the C-5 position. juniperpublishers.com

Influence of N-Substitution on Reactivity

The presence of the isopropyl group at the N-1 position of the uracil ring in this compound exerts a significant influence on the molecule's reactivity. This N-substitution can affect the electronic properties and steric environment of the uracil core, thereby modulating its reaction pathways.

Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of reagents to the adjacent N-1 and C-6 positions. This steric effect can influence the regioselectivity of reactions, potentially favoring attack at less hindered sites. For example, the isopropyl group at N-1 in 1-isopropyl-6-methyl-5-nitrouracil may hinder electrophilic substitution at the N-1 position itself.

Electronic Effects: Alkyl groups, such as the isopropyl group, are generally considered to be weakly electron-donating. This can subtly influence the electron density of the uracil ring, potentially affecting the nucleophilicity of the C-5 position and the 6-amino group. The alkylation of nitrogen atoms in a uracil ring can also increase the solubility of the compound in nonpolar organic solvents. researchgate.net

Tautomeric Equilibrium: The substitution pattern on the nitrogen atoms of the uracil ring can influence the tautomeric equilibrium between the keto and enol forms. While substitution does not drastically change the tautomeric preferences of uracil, it can cause minor shifts that may affect reactivity. mdpi.com

Reactivity in Condensation Reactions: The nature of the substituent at the N-1 position has been observed to affect the rate of certain reactions. For instance, in the reaction of 6-aminouracils with aldehydes in water, a reactivity trend of 6-aminouracil > 1-methyl-6-aminouracil > 1,3-dimethyl-6-aminouracil has been reported, suggesting that increasing substitution at the nitrogen atoms can decrease the reaction rate. rsc.org

Heterocyclization Reactions Involving this compound

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, owing to the reactive nature of its uracil core and amino substituent. These heterocyclization reactions provide access to a diverse range of complex molecules with potential applications in various fields of chemistry.

Formation of Fused Pyrimidine (B1678525) Systems

The inherent reactivity of this compound makes it an ideal starting material for the construction of fused pyrimidine systems. By utilizing the reactive sites at the C-5 and 6-amino positions, various annulation strategies can be employed to build additional rings onto the pyrimidine core.

A significant application of this compound and related 6-aminouracils is in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov This fused heterocyclic system is of considerable interest due to its presence in various biologically active compounds. The construction of the pyridine (B92270) ring onto the uracil scaffold is typically achieved through condensation reactions with 1,3-dielectrophilic species or via multi-component reactions.

Several synthetic strategies have been developed for the synthesis of pyrido[2,3-d]pyrimidines from 6-aminouracils:

Three-Component Condensation: A common and efficient method involves a one-pot, three-component reaction of a 6-aminouracil derivative, an aldehyde, and an active methylene (B1212753) compound such as malononitrile. nih.govscirp.orgresearchgate.net This reaction can be catalyzed by various catalysts, including bismuth(III) triflate or nanocrystalline MgO, and can be performed under conventional heating or microwave irradiation. scirp.orgresearchgate.net

Reaction with Enaminones: 6-Aminouracils can react with enaminones to afford pyrido[2,3-d]pyrimidine derivatives in good yields. rsc.org

Reaction with α,β-Unsaturated Compounds: The Michael addition of the C-5 position of 6-aminouracils to α,β-unsaturated compounds, followed by intramolecular cyclization and subsequent aromatization, can lead to the formation of the pyridopyrimidine ring system.

Vilsmeier-Haack Reaction: Treatment of 6-aminouracils with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of a formylated intermediate, which can then be cyclized to the pyrido[2,3-d]pyrimidine skeleton.

The versatility of these methods allows for the introduction of a wide range of substituents onto the resulting pyrido[2,3-d]pyrimidine core, enabling the generation of libraries of compounds for various screening purposes.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst/Conditions | Reference |

| 6-Aminouracil | Aromatic Aldehyde | Malononitrile | Pyrido[2,3-d]pyrimidine | Microwave irradiation or DAHP | nih.gov |

| 6-Aminouracil | Malononitrile | Aromatic Aldehyde | Pyrido[2,3-d]pyrimidine | Nanocrystalline MgO in water | nih.gov |

| 1,3-Dimethyl-6-aminouracil | Aromatic Aldehyde | Malononitrile | 7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile | Bismuth(III) triflate in ethanol | scirp.org |

| 6-Aminouracil | Arylidene malononitrile | - | Pyrido[2,3-d]pyrimidine-2-thione | Dimethylformamide | researchgate.net |

Table 1: Examples of Reagents and Conditions for the Synthesis of Pyrido[2,3-d]pyrimidines

Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

This compound is a key precursor in the synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are of significant interest due to their diverse biological activities. The construction of the second pyrimidine ring onto the this compound scaffold can be achieved through several synthetic strategies, most notably multicomponent reactions.

One common approach involves the condensation of this compound with aldehydes and other reagents. For instance, a three-component condensation of 6-aminouracils, aryl aldehydes, and amines or active methylene compounds can lead to the formation of the pyrimido[4,5-d]pyrimidine skeleton. These reactions are often catalyzed by acids or bases and can be performed under various conditions, including solvent-free and microwave irradiation to enhance efficiency. rsc.org

A notable example is the Biginelli-type reaction, where aryl aldehydes, barbituric acid, and urea or thiourea (B124793) react in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) in water to produce tetrahydropyrimido[4,5-d]pyrimidine-diones in high yields. rsc.org While this example uses barbituric acid, the underlying principle of condensing a 6-aminouracil derivative with an aldehyde and a third component is a key strategy.

Another synthetic route involves the initial formation of a Schiff base from a 6-aminouracil derivative, which then undergoes cyclization. For example, the reaction of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione with ethyl carbonochloridate, followed by reaction with an acyl chloride and subsequent cyclization with hydrazine (B178648) hydrate, yields a pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione. rsc.org This demonstrates a pathway where the amino group of the uracil is first derivatized and then participates in the formation of the second fused ring.

The following table summarizes a representative synthesis of a pyrimido[4,5-d]pyrimidine derivative.

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione, Ethyl carbonochloridate | Pyridine | Intermediate Ester | Not specified | rsc.org |

| Intermediate Ester, 2-(Naphthalen-1-yl)acetyl chloride | THF, LiHMDS | Intermediate Amide | Not specified | rsc.org |

| Intermediate Amide, Hydrazine hydrate | n-Butanol | Pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione | Not specified | rsc.org |

Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, also known as 7-deazapurines, from this compound involves the construction of a pyrrole (B145914) ring fused to the pyrimidine core. A common method for this transformation is the reaction of 6-aminouracils with α-haloketones or aldehydes.

A well-established route is the reaction of 6-aminouracil with chloroacetaldehyde (B151913). exeter.ac.uk In this reaction, the amino group at the C6 position and the C5 carbon of the uracil ring react with the two carbons of chloroacetaldehyde to form the fused pyrrole ring. The reaction typically proceeds by initial formation of a Schiff base between the amino group and the aldehyde, followed by an intramolecular cyclization and dehydration.

For instance, the reaction of 6-aminouracil with chloroacetaldehyde in the presence of sodium acetate in water at elevated temperatures leads to the formation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in high yield. exeter.ac.uk This foundational reaction can be adapted for this compound to generate the corresponding 1-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

Furthermore, 5-substituted-6-aminouracils can be used to synthesize 7-substituted pyrrolo[2,3-d]pyrimidine-2,4-diones, which have been investigated as inhibitors of thymidine (B127349) phosphorylase. nih.gov This indicates that substituents at the C5 position of the uracil ring are incorporated as substituents at the C7 position of the resulting pyrrolo[2,3-d]pyrimidine.

The table below outlines the synthesis of a pyrrolo[2,3-d]pyrimidine from a 6-aminouracil derivative.

| Reactant | Reagent/Conditions | Product | Yield (%) | Reference |

| 6-Aminouracil | Chloroacetaldehyde (50% in water), Sodium acetate, H2O, 70-75 °C | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | 98 | exeter.ac.uk |

Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of pyrazolo[3,4-d]pyrimidines generally involves the construction of a pyrimidine ring onto a pre-existing pyrazole (B372694) core, or the formation of a pyrazole ring from a suitably functionalized pyrimidine. While direct synthesis from this compound is less common, multi-step pathways can be envisioned.

A typical synthesis of pyrazolo[3,4-d]pyrimidines starts from a 5-aminopyrazole-4-carbonitrile derivative. For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be cyclized with formic acid to yield a pyrazolo[3,4-d]pyrimidin-4-ol. mdpi.com This resulting scaffold can then be further functionalized.

For a pathway starting from a 6-aminouracil derivative, it would likely involve a ring transformation or a multi-step synthesis to first introduce the necessary functionalities. For example, conversion of the 6-aminouracil to a derivative with a leaving group at the C6 position and a suitable group at the C5 position could allow for reaction with a hydrazine to form the fused pyrazole ring.

Although direct, high-yield, one-pot syntheses from this compound are not prominently featured in the reviewed literature, the chemical nature of the starting material suggests its potential as a precursor in more complex synthetic routes to this class of compounds.

Pteridine (B1203161) Scaffold Formation

The formation of a pteridine scaffold, which consists of fused pyrimidine and pyrazine (B50134) rings, from this compound requires the construction of the pyrazine ring. A common and efficient method for this is the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.

Therefore, a key initial step in the synthesis of pteridines from this compound is the introduction of a second amino group at the C5 position to form 1-isopropyl-5,6-diaminouracil. This can be achieved through a two-step process involving nitrosation followed by reduction. The 6-aminouracil is first treated with a nitrosating agent, such as sodium nitrite (B80452) in acetic acid, to yield the 5-nitroso derivative. nih.gov Subsequent reduction of the nitroso group, for example with ammonium sulfide (B99878) or sodium dithionite, affords the desired 5,6-diaminouracil (B14702). nih.gov

The resulting 1-isopropyl-5,6-diaminouracil can then be condensed with various 1,2-dicarbonyl compounds, such as glyoxal, biacetyl, or benzil (B1666583), to yield the corresponding pteridine derivative. thieme-connect.de For example, reaction with benzil would lead to the formation of a 6,7-diphenylpteridine (B372700) derivative. The choice of the dicarbonyl compound determines the substitution pattern on the newly formed pyrazine ring.

The following table summarizes the key steps in the synthesis of a pteridine from a 6-aminouracil derivative.

Synthesis of Spiroheterocyclic Frameworks

This compound can be utilized in the synthesis of complex spiroheterocyclic frameworks through multicomponent reactions. These reactions offer an efficient way to build molecular complexity in a single step.

A notable example is the one-pot, three-component reaction of a 6-aminouracil, an isatin (B1672199), and an amine to generate dispiroheterocycles. Specifically, the reaction of 6-aminouracil, isatin, and p-toluidine (B81030) in the presence of an ionic liquid like 1-butyl-3-methylimidazolium bromide ([bmim]Br) at room temperature can produce dispiro[indoline-3,2'-pyrimido[4,5-d]pyrimidine-4',3''-indoline] derivatives. chemrevlett.com This domino protocol is environmentally friendly and proceeds with high efficiency.

In this reaction, it is proposed that the isatin first reacts with p-toluidine to form a Schiff base. The 6-aminouracil then acts as a nucleophile, attacking the activated carbonyl group of another molecule of isatin. Subsequent condensation and cyclization steps involving the Schiff base and the derivatized uracil lead to the formation of the complex spiro system. The use of this compound in this reaction would result in the corresponding N-isopropyl substituted spiroheterocycle.

The table below shows a representative synthesis of a dispiroheterocycle from 6-aminouracil.

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 6-Aminouracil, Isatin, p-Toluidine | [bmim]Br, Room Temperature | 3'-(p-tolyl)-1'H,3'H-dispiro[indoline-3,2'-pyrimido[4,5-d]pyrimidine-4',3''-indoline]-2,2'',5',7'(6'H,8'H)-tetraone | High | chemrevlett.com |

Derivatization through Condensation and Coupling Reactions

The amino group of this compound is a key site for derivatization through various condensation and coupling reactions, allowing for the introduction of a wide range of substituents and the construction of new molecular frameworks.

The primary amino group at the C6 position of this compound can readily undergo condensation with aldehydes and ketones to form the corresponding Schiff bases, also known as imines. researchgate.net This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Schiff bases derived from 6-aminouracil are important intermediates in organic synthesis. For example, the condensation of 2,6-dichloropyrimidin-4-amine with aromatic aldehydes yields Schiff bases that can be subsequently cyclized to form fused heterocyclic systems. rsc.org This reactivity is directly applicable to this compound.

The formation of Schiff bases is a versatile method for introducing a variety of aryl and alkyl groups at the C6-amino position. These imines can then participate in further reactions, such as cyclizations, reductions to form secondary amines, or act as ligands for metal complexes. The imine bond is a key functional group that opens up numerous possibilities for further chemical transformations. researchgate.netxiahepublishing.com

Spectroscopic Characterization and Structural Elucidation of 1 Isopropyl 6 Aminouracil and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

1H NMR Analysis for Proton Environments

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments in a molecule. For 1-Isopropyl-6-aminouracil, the ¹H NMR spectrum exhibits characteristic signals for the isopropyl group protons, the C5-H proton, and the protons on the nitrogen atoms.

The isopropyl group gives rise to a septet for the methine (-CH) proton, due to coupling with the six equivalent methyl protons, and a doublet for the two methyl (-CH₃) groups. The chemical shift for the methine proton is typically found further downfield compared to the methyl protons due to the deshielding effect of the adjacent nitrogen atom. In related 6-iso-propyl-2-thiouracil, the methine proton appears as a septet at δ 2.677 ppm, and the methyl protons as a doublet at δ 1.139 ppm. jppres.com

The proton at the C5 position of the uracil (B121893) ring typically appears as a singlet. For example, in 6-ethyluracil, the C5-H proton signal is a singlet at δ 5.327 ppm. jppres.com The amino group (-NH₂) protons and the N3-H proton are also observable in the ¹H NMR spectrum, often as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. In similar uracil derivatives, N-H proton signals can appear at δ 10.826 and δ 10.913 ppm. jppres.com

Table 1: Representative ¹H NMR Data for Uracil Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Compound Reference |

|---|---|---|---|

| Isopropyl -CH₃ | 1.139 | Doublet | 6-iso-Propyl-2-thiouracil jppres.com |

| Isopropyl -CH | 2.677 | Septet | 6-iso-Propyl-2-thiouracil jppres.com |

| C5-H | 5.327 | Singlet | 6-Ethyluracil jppres.com |

13C NMR Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal.

The isopropyl group will show two signals: one for the methine carbon and one for the equivalent methyl carbons. For instance, in 6-iso-propyl-2-thiouracil, the methine carbon (CHMe₂) appears at δ 30.24 ppm and the methyl carbons (CH₃) at δ 20.31 ppm. jppres.com

The uracil ring carbons also have characteristic chemical shifts. The carbonyl carbons (C2 and C4) are the most deshielded and appear significantly downfield. In 6-substituted uracils, the C2 signal is often around δ 151-153 ppm, and the C4 signal is around δ 163-164 ppm. jppres.com The C5 and C6 carbons, being part of a double bond, appear in the olefinic region. For 6-ethyluracil, the C5 carbon resonates at δ 97.00 ppm and the C6 carbon at δ 157.87 ppm. jppres.com

Table 2: Representative ¹³C NMR Data for Uracil Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Compound Reference |

|---|---|---|

| Isopropyl -CH₃ | 20.31 | 6-iso-Propyl-2-thiouracil jppres.com |

| Isopropyl -CH | 30.24 | 6-iso-Propyl-2-thiouracil jppres.com |

| C5 | 97.00 | 6-Ethyluracil jppres.com |

| C6 | 157.87 | 6-Ethyluracil jppres.com |

| C2 | 151.63 | 6-Ethyluracil jppres.com |

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of atoms within a molecule. For this compound, NOESY can be used to confirm the N1-substitution by observing cross-peaks between the protons of the isopropyl group and the protons on the uracil ring, such as the C5-H proton. This correlation indicates that these groups are close in space, which is consistent with the isopropyl group being attached to the N1 position. Such techniques have been used to establish the structure of complex heterocyclic systems derived from 6-aminouracils. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

N-H stretching: The amino (-NH₂) and amide (N-H) groups exhibit stretching vibrations in the region of 3200-3400 cm⁻¹. For 5-aminouracil, these bands appear at 3290 and 3380 cm⁻¹ in the IR spectrum. nih.gov

C-H stretching: Vibrations from the isopropyl group's C-H bonds are expected in the 2850-3000 cm⁻¹ region.

C=O stretching: The uracil ring contains two carbonyl groups (C=O), which give rise to strong absorption bands in the IR spectrum, typically between 1650 and 1750 cm⁻¹. In 5-methyluracil (thymine), these are observed at 1740 and 1680 cm⁻¹. ijstm.com

C=C and C=N stretching: The stretching vibrations of the double bonds within the pyrimidine (B1678525) ring usually appear in the 1500-1650 cm⁻¹ region.

N-H bending: The scissoring mode of the -NH₂ group is typically observed around 1650 cm⁻¹. dergipark.org.tr

C-N stretching: These vibrations occur in the 1200-1400 cm⁻¹ range.

The vibrational spectra of uracil and its derivatives have been extensively studied, and these studies provide a solid basis for interpreting the spectrum of this compound. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for Aminouracil Derivatives

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique | Compound Reference |

|---|---|---|---|

| N-H stretch (amine/amide) | 3290 - 3380 | IR | 5-Aminouracil nih.gov |

| C=O stretch | 1680 - 1740 | IR, Raman | 5-Methyluracil ijstm.com |

| N-H bend (scissoring) | ~1659 | IR | 6-Aminouracil (B15529) dergipark.org.tr |

| C=C / C=N stretch | 1500 - 1650 | IR, Raman | General Uracil Derivatives |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of uracil and its derivatives upon ionization often involves characteristic losses. Common fragmentation pathways for protonated uracil include the elimination of ammonia (B1221849) (NH₃) and water (H₂O). acs.org The fragmentation of uracil derivatives is a subject of detailed study, with pathways influenced by the nature and position of substituents. conicet.gov.arrsc.orgrsc.orgnih.gov

The isopropyl group may be lost as a radical or an alkene, leading to significant fragment ions. The pyrimidine ring itself can undergo cleavage, often initiated by the loss of small, stable molecules like HNCO. acs.org Analysis of the resulting mass spectrum allows for the confirmation of the molecular formula and provides clues about the connectivity of the atoms.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Chiroptical Spectroscopy for Stereochemical Properties (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods are based on the differential interaction of a chiral molecule with left and right circularly polarized light. For the structural elucidation of chiral derivatives of this compound, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the most pertinent techniques.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. This differential absorption, known as the Cotton effect, arises from electronic transitions within a chiral molecule. The resulting ECD spectrum is a plot of this difference (ΔA = AL - AR) or molar circular dichroism (Δε = εL - εR) as a function of wavelength.

The sign and magnitude of the Cotton effects in an ECD spectrum are highly sensitive to the stereochemistry of the molecule, including the absolute configuration of its stereocenters and its conformational preferences in solution. In the context of a chiral derivative of this compound, the uracil moiety acts as a chromophore. The electronic transitions of this chromophore would be perturbed by the chiral environment, leading to a characteristic ECD spectrum.

Detailed Research Findings:

Although no specific ECD data for chiral derivatives of this compound are available, studies on similar chiral pyrimidine and nucleoside analogues have demonstrated the power of this technique. For instance, the absolute configuration of novel pyrimidine derivatives has been successfully determined by comparing experimentally measured ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations. This combination of experimental and computational approaches is a cornerstone of modern stereochemical analysis.

A hypothetical study on a chiral derivative, for example, (R)- or (S)-1-(1-phenylethyl)-6-aminouracil, would involve the following steps:

Experimental Measurement: Recording the ECD spectrum of the synthesized chiral compound in a suitable solvent.

Computational Modeling: Performing a conformational search to identify the most stable conformers of the molecule.

TD-DFT Calculations: Calculating the theoretical ECD spectra for the most stable conformers of both the (R) and (S) enantiomers.

Comparison and Assignment: Comparing the experimental spectrum with the calculated spectra to determine the absolute configuration of the synthesized compound.

Hypothetical ECD Data for a Chiral 1-Substituted 6-Aminouracil Derivative

The following table illustrates the type of data that would be obtained from an ECD analysis. This data is purely illustrative and not based on experimental results.

| Wavelength (nm) | Cotton Effect | Molar Ellipticity (deg·cm²/dmol) | Associated Electronic Transition |

| 280 | Positive | +5000 | n → π |

| 250 | Negative | -8000 | π → π |

| 220 | Positive | +12000 | π → π* |

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared counterpart of ECD. It measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to the vibrational transitions of a chiral molecule. VCD provides a much more detailed fingerprint of a molecule's stereochemistry than ECD because a typical mid-IR spectrum contains numerous distinct vibrational bands, each potentially contributing to the VCD spectrum.

The VCD spectrum is highly sensitive to the conformation and absolute configuration of a molecule. The signs and intensities of the VCD bands can be used to distinguish between enantiomers and diastereomers. For flexible molecules, VCD is particularly powerful as it can provide information about the preferred solution-state conformation.

Detailed Research Findings:

While specific VCD studies on chiral derivatives of this compound are absent from the literature, the application of VCD to other chiral N-heterocycles has been well-documented. nih.govmdpi.com In many cases, VCD has been shown to be superior to ECD for the stereochemical analysis of molecules with multiple chiral centers or where electronic transitions are weak or overlapping.

The analysis of VCD spectra is heavily reliant on quantum chemical calculations, typically using density functional theory (DFT). The comparison of the experimental VCD spectrum with the DFT-calculated spectrum for a given enantiomer allows for the unambiguous assignment of the absolute configuration.

Hypothetical VCD Data for a Chiral 1-Substituted 6-Aminouracil Derivative

The table below provides a hypothetical example of VCD data for a chiral derivative of this compound. This data is for illustrative purposes only.

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode Assignment |

| 3450 | +2.5 | N-H stretch |

| 3380 | -1.8 | N-H stretch |

| 1680 | +5.2 | C=O stretch (C4) |

| 1640 | -3.7 | C=O stretch (C2) |

| 1550 | +1.5 | C=C stretch |

| 1250 | -2.1 | C-N stretch |

Computational Chemistry and Theoretical Studies on 1 Isopropyl 6 Aminouracil

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for probing the intrinsic properties of molecules like 1-isopropyl-6-aminouracil. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic landscape and energetic characteristics that govern the molecule's behavior.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for calculating the electronic structure of molecules, balancing computational cost with high accuracy. researchgate.net For 6-aminouracil (B15529) and its derivatives, DFT calculations are crucial for predicting geometry, electronic properties, and sites of reactivity.

Theoretical studies on the parent 6-aminouracil (6-AU) molecule, often using the B3LYP functional with basis sets like 6-311++G(d,p), have established its fundamental electronic characteristics. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs) for 6-AU indicates that the Highest Occupied Molecular Orbital (HOMO) is of π nature and delocalized across the uracil (B121893) ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located over the amino group. researchgate.net This distribution suggests that the amino group is a key site for interactions with other species. researchgate.net The calculated HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability; for 6-AU, this gap is reported to be 5.50 eV. researchgate.net

Local reactivity descriptors, also derived from DFT, help to pinpoint the most reactive sites within the molecule. For the 6-aminouracil scaffold, DFT calculations can predict electrophilic reactivity at the nitroso oxygen (in the case of the related 6-amino-5-nitrosouracils) and nucleophilic behavior at the C6-amino group, which is fundamental to its synthetic utility.

Table 1: Calculated Molecular Properties of 6-Aminouracil (6-AU) using DFT This table presents theoretical data for the parent compound, 6-aminouracil, which serves as a baseline for understanding the properties of its 1-isopropyl derivative.

| Property | Calculated Value | Significance | Reference |

| HOMO Energy | Not specified | Characterizes electron-donating ability | researchgate.net |

| LUMO Energy | Not specified | Characterizes electron-accepting ability | researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | 5.50 eV | Index of chemical reactivity and stability | researchgate.net |

| First Order Hyperpolarizability (β₀) | 14.07 x 10⁻³¹ esu | Indicates non-linear optical (NLO) activity | researchgate.net |

| Dipole Moment (μ) | 6.2 Debye | Measures overall polarity | smolecule.com |

Computational chemistry provides powerful tools to map out the intricate pathways of chemical reactions, identifying transition states and intermediates that are often impossible to observe experimentally. For derivatives of 6-aminouracil, these methods have been applied to understand their synthesis and subsequent transformations.

A prominent example is the computational study of the multicomponent reaction between an aldehyde (benzaldehyde), Meldrum's acid, and 6-aminouracil to form medicinally important pyrido[2,3-d]pyrimidines. acs.org Theoretical analysis using DFT can dissect the reaction into its constituent steps: Knoevenagel condensation, Michael addition, and subsequent cyclization and elimination. acs.org

These computational models can also explore the role of catalysts and solvent effects. For instance, the mechanism for the synthesis of N-alkylated pyridines from aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides has been proposed to proceed through a series of tandem reactions, the energetics of which can be modeled computationally. researchgate.net Such studies are vital for optimizing reaction conditions to improve yields and selectivity in the synthesis of complex derivatives starting from precursors like this compound.

Molecular Modeling Approaches

Beyond quantum mechanics, molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and dynamic behavior of molecules, providing crucial links between structure and function.

The biological activity and chemical reactivity of a molecule are intimately linked to its three-dimensional shape and flexibility. For this compound, conformational analysis would focus on the orientation of the N1-isopropyl and C6-amino substituents relative to the pyrimidine (B1678525) ring.

The uracil ring itself is nearly planar, but substituents can introduce minor distortions. Computational studies comparing 6-aminouracil with its 5-amino isomer have shown that the position of the amino group significantly impacts planarity. The C6-amino substitution in 6-aminouracil results in a less distorted ring compared to the C5-substituted analogue, a feature that facilitates stronger intermolecular π-π stacking interactions. smolecule.com

A key aspect of the conformational landscape of uracil derivatives is tautomerism. 6-Aminouracil can exist in several tautomeric forms, with the keto-amino form being the most stable. smolecule.com The presence of the N1-isopropyl group would not change the fundamental tautomeric possibilities of the core structure. DFT calculations are routinely used to determine the relative energies of different tautomers, confirming the predominance of the biologically relevant form under specific conditions. For example, in 5-arylazo-6-aminouracils, the keto-amino tautomer is stabilized by electron-withdrawing groups on the aryl ring. smolecule.com

The rotation of the isopropyl group around the N1-C bond would be a primary focus of conformational analysis for this compound. Molecular mechanics or DFT scans of the potential energy surface as a function of the relevant dihedral angles would identify the lowest energy conformers and the rotational barriers between them. This information is critical for understanding how the molecule might fit into an enzyme's active site.

Understanding how changes in molecular structure affect reactivity is a central goal of computational chemistry, guiding the design of new molecules with desired properties. For 6-aminouracil derivatives, structure-reactivity relationships (SAR) have been explored computationally to explain and predict their chemical behavior and biological activity.

The electronic effects of substituents are a key determinant of reactivity. Studies on 5-arylazo-6-aminouracils have established a linear correlation between Hammett constants of the substituents and the activation energy of tautomerization, demonstrating a clear electronic influence on this process. smolecule.com Similarly, the introduction of an alkyl group at the N1 position, such as an isopropyl group, influences the nucleophilicity of the ring nitrogens and the C6-amino group, which in turn affects the pathways of condensation and cyclization reactions. researchgate.netmdpi.com

Computational methods can quantify these relationships. For instance, the reaction of 5,6-diaminouracil (B14702) derivatives with α-bromoacetophenones to form imine products is dependent on the nature of the N1-alkyl group. mdpi.com By calculating properties like atomic charges, FMO energies, and electrostatic potentials for a series of N1-substituted analogues, a quantitative structure-reactivity relationship (QSAR) model could be developed to predict the reactivity of this compound in similar transformations. These models are invaluable in medicinal chemistry for rationally designing derivatives with enhanced biological potency or specific reactivity profiles. nih.gov

Role of 1 Isopropyl 6 Aminouracil in the Synthesis of Advanced Chemical Intermediates

Precursors for Bioactive Scaffolds (General Chemical Intermediates)

1-Isopropyl-6-aminouracil and its parent compounds are valuable precursors for the synthesis of bioactive scaffolds, which are core molecular frameworks used in the development of pharmaceuticals. researchgate.net The 6-aminouracil (B15529) moiety is a widespread subunit in many complex molecules that are of great interest in organic and medicinal chemistry. researchgate.net Its derivatives are frequently used to synthesize a wide array of fused uracils, where another heterocyclic ring is attached to the pyrimidine (B1678525) core. researchgate.net These resulting fused systems often exhibit significant biological and pharmacological activities. researchgate.net

For instance, 6-aminouracil is utilized as a foundational building block to construct various heterocyclic rings at its C-6 position, yielding compounds with potential anticancer properties. scirp.org The synthesis strategies often involve leveraging the 6-amino group to attach or fuse rings like pyrimidine, furan, pyrrole (B145914), thiophene, and triazole. scirp.org The resulting molecular scaffolds are central to drug discovery and the creation of new therapeutic agents. frontiersin.org

Building Blocks for Complex Organic Molecules

In synthetic organic chemistry, "building blocks" are fundamental chemical units used to construct more complex molecules through various reactions. cymitquimica.com The this compound structure is an exemplary building block due to its inherent reactivity and multiple functional sites. The enamine-like character of the 6-aminouracil ring system allows it to react with a variety of electrophiles, leading to the formation of more elaborate molecular architectures. juniperpublishers.com

Its utility is demonstrated in multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product with high atom economy. researchgate.net 6-Aminouracil derivatives are frequently employed in MCRs to produce polyfunctionalized heterocyclic systems that would otherwise require lengthy, multi-step syntheses. researchgate.net This efficiency makes them attractive starting points for creating libraries of diverse compounds for screening in drug discovery and materials science. frontiersin.orgdokumen.pub

Intermediates in the Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. nih.govmdpi.com this compound serves as a key intermediate for constructing fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, which are structural analogues of folic acid and often exhibit a range of biological activities. juniperpublishers.com

The reactivity of the 6-aminouracil core allows for several synthetic strategies to form fused rings:

Reaction with α,β-Unsaturated Ketones: The reaction of 6-aminouracil with α,β-unsaturated ketones in a solvent like dimethylformamide (DMF) leads to the formation of pyrido[2,3-d]pyrimidines. juniperpublishers.com

Reaction with Acetylenic Esters: Michael-type addition of the C5 carbon of 6-aminouracil to the triple bond of reagents like dimethyl acetylene-dicarboxylate (DMAD), followed by cyclization, yields pyrido[2,3-d]pyrimidine (B1209978) derivatives. juniperpublishers.com

Multicomponent Reactions: 6-aminouracil derivatives can be condensed with aldehydes and a source of active methylene (B1212753) groups (like malononitrile) to produce highly substituted pyrido[2,3-d]pyrimidines in a single step. researchgate.net

Copper-Catalyzed Annulation: In the presence of a copper catalyst, 6-aminouracils can react with compounds like 2-bromobenzaldehydes to synthesize pyrimidine-fused quinoline (B57606) derivatives through a one-pot C-C and C-N bond-forming strategy. acs.org

The following table summarizes various synthetic transformations starting from the 6-aminouracil scaffold to produce different nitrogen-containing heterocycles.

| Starting Material(s) | Reagent(s) | Product Type | Reference(s) |

| 6-Aminouracil | Dimethyl acetylene-dicarboxylate (DMAD) | Pyrido[2,3-d]pyrimidines | juniperpublishers.com |

| 6-Aminouracil | α,β-Unsaturated Ketones | Pyrido[2,3-d]pyrimidines | juniperpublishers.com |

| 6-Aminouracil | Diethyl ethoxymethylene malonate | Pyrido[2,3-d]pyrimidine | juniperpublishers.com |

| 6-Aminouracil, Aromatic Aldehyde, Malononitrile | Nanocrystalline MgO (catalyst) | Pyrido[2,3-d]pyrimidines | researchgate.net |

| 6-Aminouracil | 2-Bromobenzaldehydes | Pyrimidine fused quinolines | acs.org |

| 6-Hydrazinouracil | Acetylene dicarboxylates | Tetrahydropyrido[4,5-c]pyridazines | juniperpublishers.com |

| 6-Hydrazinouracil | Isocyanates | Pyrazolo[3,4-d]pyrimidines | juniperpublishers.com |

Applications in Material Science Research (e.g., organic semiconductors, photovoltaic devices)

While the primary application of this compound is in the synthesis of biologically active compounds, the inherent properties of the uracil (B121893) scaffold have led to explorations in material science. guidechem.com Specifically, 6-aminouracil derivatives have been studied for their potential in developing organic semiconductors and photovoltaic devices. guidechem.com

A key area of this research involves the synthesis of chromophoric nucleoside analogues, sometimes referred to as "nucleodyes". nih.gov These are molecules where a dye-like chromophore is attached to the nucleobase structure. By reacting 6-aminouracil with benzenediazonium (B1195382) ions, researchers have created 6-amino-5-phenylazouracil derivatives. nih.gov These azo-coupled products are intensely colored and exhibit interesting photophysical properties. nih.gov

Key research findings include:

Synthesis of Nucleodyes: Azo dyes have been successfully synthesized from 6-aminouracil, creating analogues of cytidine (B196190) and uridine (B1682114) that are visibly colored. nih.gov

Photophysical Properties: These nucleodyes are sensitive to changes in their microenvironment, which is a valuable property for chemical sensors. nih.gov

FRET Pairs: Quantum chemical calculations have shown that these nucleodyes can act as efficient Förster Resonance Energy Transfer (FRET) acceptors when paired with fluorescent nucleoside analogues like 2-aminopurine, which is important for studying molecular interactions. nih.gov

The development of such chromophoric systems is a fundamental step toward their application in materials like dye-sensitized solar cells (a type of photovoltaic device) or as components in organic electronic devices.

| Nucleodye Derivative | Absorption Max (λmax) | Molar Extinction Coefficient (ε) | Solvent | Reference |

| 5-(phenylazo)-6-oxocytidine | 410 nm | 23,000 M-1cm-1 | DMSO | nih.gov |

| 5-(4-nitrophenylazo)-6-oxocytidine | 490 nm | 33,000 M-1cm-1 | DMSO | nih.gov |

Q & A

Q. What are the established methods for synthesizing 1-Isopropyl-6-aminouracil, and what are their critical optimization parameters?

Synthesis typically involves alkylation of 6-aminouracil derivatives using isopropyl halides or alcohols under basic conditions. Key parameters include:

- Reagent selection : Use of isopropyl bromide for higher reactivity in nucleophilic substitution reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How is the structural characterization of this compound validated in academic research?

Standard protocols include:

- Spectroscopic analysis :

- ¹H/¹³C NMR : Peaks at δ ~1.2 ppm (isopropyl CH₃) and δ ~8.1 ppm (uracil NH₂) confirm substitution .

- IR spectroscopy : N-H stretching (~3400 cm⁻¹) and C=O bands (~1700 cm⁻¹) validate the uracil backbone .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da) .

Q. What are the primary physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Solubility : Moderate solubility in DMSO (≥50 mg/mL) and poor aqueous solubility (<1 mg/mL), necessitating solvent optimization for biological assays .

- pKa : Estimated ~8.5 (amine group), influencing protonation states in buffer systems .

- Thermal stability : Decomposition above 200°C, requiring storage at −20°C for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Comparative dose-response curves : Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) .

- Purity validation : Use HPLC (≥95% purity) and LC-MS to exclude degradation products .

- Mechanistic studies : Employ competitive binding assays or CRISPR knockouts to confirm target specificity .

Q. What advanced computational methods are used to predict the interaction mechanisms of this compound with biological targets?

Methodologies include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to uracil-processing enzymes (e.g., dihydropyrimidinase) .

- MD simulations : GROMACS for 100-ns trajectories to assess ligand-protein stability .

- QSAR modeling : Leverage PubChem data to correlate substituent effects with inhibitory activity .

Q. How should researchers design experiments to assess the metabolic stability of this compound in vivo?

A robust protocol involves:

- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS/MS .

- Metabolite identification : Use HRMS to detect hydroxylated or dealkylated products .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data for this compound?

- Probit analysis : Calculate LD₅₀/LC₅₀ values with 95% confidence intervals .

- ANOVA with post-hoc tests : Compare toxicity across concentrations (e.g., Tukey’s HSD for multiple comparisons) .

- Hill slope modeling : Fit sigmoidal curves to assess cooperativity in toxic responses .

Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Detailed documentation : Report exact molar ratios, stirring times, and quenching methods .

- Batch consistency : Use controlled crystallization conditions (e.g., cooling rate = 1°C/min) .

- Interlab validation : Share protocols with collaborators for cross-verification .

Q. What are the ethical guidelines for handling this compound in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.